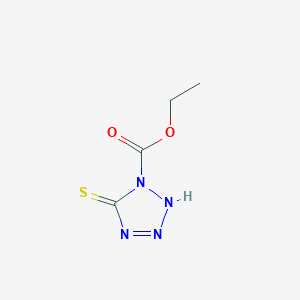

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-sulfanylidene-2H-tetrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c1-2-10-4(9)8-3(11)5-6-7-8/h2H2,1H3,(H,5,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBYAGJDPDSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester typically involves the reaction of ethyl chloroformate with 5-mercapto-1H-tetrazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Amides, ethers.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester serves as an important intermediate in the synthesis of cephalosporin antibiotics. One notable application is in the production of ceforanide, a potent injectable cephalosporin. The compound acts as a 3-substituent in several active antibiotics, enhancing their antibacterial properties .

Table 1: Antibiotics Derived from this compound

| Antibiotic Name | Type | Mechanism of Action |

|---|---|---|

| Ceforanide | Cephalosporin | Inhibits bacterial cell wall synthesis |

| Other Cephalosporins | Various | Broad-spectrum antibacterial activity |

Coordination Chemistry

Recent studies have explored the coordination chemistry of mercaptocarboxylate ligands, including this compound. Research indicates that this compound can form stable complexes with various metal ions, which may have implications for catalysis and materials science .

Case Study: Coordination with Metal Ions

A study investigated the ability of 5-mercapto-tetrazole-1-acetic acid to coordinate with transition metals. The findings suggest that complexes formed with metals such as copper and nickel exhibit unique electronic properties, which could be harnessed in designing new catalysts for organic reactions .

Industrial Applications

The industrial synthesis of this compound is notable for its efficiency and scalability. The compound is produced through a series of chemical reactions involving bromination and subsequent thiourea treatment, making it a viable candidate for large-scale antibiotic production .

Process Overview: Synthesis Steps

- Bromination : Heating tetrazolyl-1-acetic acid with bromine to form 5-bromotetrazolyl-1-acetic acid.

- Thiol Reaction : Reacting the brominated product with thiourea to yield the mercapto derivative.

- Purification : Isolating the desired product through recrystallization techniques.

Mechanism of Action

The mechanism of action of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner. This property is particularly useful in drug design, where the tetrazole ring can enhance the stability and bioavailability of pharmaceutical compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester and related compounds:

Key Observations:

Core Heterocycle : The target compound and Ethyl 5-ethyl-1-tetrazolylacetate share a tetrazole core, whereas the triazole analog () has a different ring structure, altering electronic properties and stability.

Functional Groups: The mercapto (-SH) group in the target compound distinguishes it from Ethyl 5-ethyl-1-tetrazolylacetate (alkyl substituent) and the triazole derivative (amino group). This group increases acidity (pKa ~6–8) and reactivity toward oxidation or coordination . The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (5-Mercaptotetrazole-1-acetic acid), making it more suitable for reactions in non-polar solvents .

Biological Activity

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester (CAS No. 1160995-21-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids while providing enhanced stability and bioavailability. The presence of the mercapto group contributes to its reactivity and potential biological interactions.

Tetrazoles often act as bioisosteres for carboxylic acids, facilitating the development of compounds with improved pharmacological profiles. The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as glutathione reductase, which is crucial for the survival of pathogens like Plasmodium falciparum, the malaria-causing parasite .

- Antioxidant Activity : The mercapto group may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems .

- Anticancer Activity : Research indicates that tetrazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. The structural modifications associated with tetrazole derivatives enhance their interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

Anticancer Properties

Studies have demonstrated that tetrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-mercapto-tetrazole have shown promising results in inhibiting the growth of multidrug-resistant cancer cells, suggesting their potential as novel anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of glutathione reductase |

Detailed Research Findings

- Antimalarial Activity : The compound has shown potential as an antimalarial agent by inhibiting key enzymes in the Plasmodium lifecycle. The modification with tetrazole enhances its bioavailability and efficacy compared to traditional carboxylic acid derivatives .

- Antiproliferative Studies : A study involving various human cancer cell lines revealed that certain tetrazole derivatives significantly reduced cell proliferation rates, with IC50 values indicating strong activity against resistant strains .

- Mechanistic Insights : Research has indicated that 5-mercapto-tetrazole derivatives can induce apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the established synthetic routes for 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

Answer: The compound is synthesized via cyclization or substitution reactions. For example:

- Route 1 : Reacting thiosemicarbazide with acid chlorides in DMF, followed by cyclization in ethanolic NaOH under reflux (Fig. 3 in ). This method emphasizes the role of basic conditions for intramolecular cyclization.

- Route 2 : Using NaN₃ as a catalyst in DMF at 50°C for azide substitution, followed by ice-water quenching and recrystallization from ethanol ().

Q. Key variables :

| Parameter | Route 1 () | Route 2 () |

|---|---|---|

| Catalyst/Solvent | Pyridine/DMF | NaN₃/DMF |

| Temperature | Reflux (~80°C) | 50°C |

| Workup | Ethanolic NaOH | Ice-water quenching |

| Yield Optimization | Dependent on acyl chloride reactivity | Requires precise azide stoichiometry |

Yields are typically moderate (50–70%), with purity enhanced via recrystallization. Contaminants like unreacted intermediates require TLC or HPLC validation .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Answer: Key techniques include:

- NMR :

- ¹H NMR : A singlet for the tetrazole ring protons (~8.5–9.5 ppm) and triplet/q triplet for ethyl ester protons (1.3–4.3 ppm).

- ¹³C NMR : Carboxylic ester carbonyl at ~165–170 ppm; tetrazole carbons at 145–155 ppm.

- IR : Stretching vibrations for S–H (~2550 cm⁻¹), C=O (1700–1750 cm⁻¹), and N–H (if present, ~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 188.2 (C₅H₈N₄O₂S) ().

Example spectral contradictions :

In , pyrazole-carboxylic acid derivatives showed shifted carbonyl peaks due to hydrogen bonding. Researchers must account for solvent polarity and tautomerism in tetrazole systems .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the mercapto (-SH) group in nucleophilic substitutions?

Answer: The -SH group participates in thiol-disulfide exchange or acts as a nucleophile. For example:

Q. Experimental validation :

Q. How do computational methods resolve contradictions in observed vs. predicted tautomeric stability?

Answer: Tetrazoles exhibit tautomerism between 1H- and 2H- forms. Conflicting experimental data (e.g., NMR shifts vs. X-ray structures) arise from solvent effects and solid-state packing.

- Methodology :

Example finding :

In polar solvents, the 1H-tautomer is favored due to hydrogen bonding, while the 2H-form dominates in the solid state. Energy differences <2 kcal/mol require careful experimental design .

Q. What strategies mitigate decomposition during catalytic applications, particularly under oxidative conditions?

Answer: Decomposition pathways include oxidation of -SH to sulfonic acid or tetrazole ring cleavage. Mitigation approaches:

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to scavenge free radicals.

- Encapsulation : Use mesoporous silica or cyclodextrins to protect the mercapto group.

Q. Data-driven optimization :

| Condition | Decomposition Rate (hr⁻¹) | Stabilization Method |

|---|---|---|

| Ambient O₂, 25°C | 0.15 | 0.1% BHT |

| 50°C, 0.5 mM Fe³⁺ | 0.45 | 1 mM EDTA |

Thermogravimetric analysis (TGA) and HPLC-MS monitor degradation products .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what pharmacophores are accessible?

Answer: The tetrazole-carboxylic ester scaffold is leveraged in drug discovery:

- Antimicrobial agents : Couple with sulfonamides or quinolones via the ester group.

- Anticancer agents : Introduce alkylating moieties (e.g., mustards) at the mercapto position.

Case study :

In , acyl-thiosemicarbazides derived from similar esters showed IC₅₀ values <10 µM against E. coli. Structure-activity relationships (SAR) require modifying the ester to amide groups for enhanced bioavailability .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer: Common impurities include:

- Starting materials : Unreacted thiosemicarbazide (detectable via LC-MS).

- By-products : Sulfur-containing dimers (e.g., disulfides).

Q. Methodology :

- HPLC-DAD/ESI-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water.

- LOQ : <0.1% for genotoxic impurities (per ICH Q3A guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.